Acetyl-DL-carnitine

描述

Acetyl-DL-carnitine is an acetylated form of the amino acid derivative L-carnitine. It plays a crucial role in mitochondrial fatty acid metabolism by facilitating the transport of fatty acids into the mitochondrial matrix where fatty acid metabolism occurs . This compound is naturally found in adequate amounts in healthy humans and is the most predominant acylated ester of carnitine in human plasma and tissues . It is under investigation for its potential therapeutic benefits in conditions such as neuropathy, depression, and dementia .

准备方法

Synthetic Routes and Reaction Conditions: Acetyl-DL-carnitine can be synthesized through the esterification of L-carnitine with acetic anhydride or acetyl chloride under controlled conditions . The reaction typically involves the use of a catalyst such as pyridine to facilitate the esterification process. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography techniques.

Industrial Production Methods: Industrial production of acetylcarnitine involves the use of biotechnological methods where L-carnitine is acetylated using specific enzymes. This method ensures high yield and purity of the product. The process involves the fermentation of microorganisms that produce the necessary enzymes for acetylation, followed by extraction and purification of acetylcarnitine .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions where it is converted to carnitine and acetic acid.

Hydrolysis: In the presence of water and an acid or base catalyst, acetylcarnitine can be hydrolyzed to produce L-carnitine and acetic acid.

Esterification: this compound can participate in esterification reactions to form various esters with different carboxylic acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Esterification: Acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

Major Products Formed:

Oxidation: Carnitine and acetic acid.

Hydrolysis: L-carnitine and acetic acid.

Esterification: Various esters depending on the carboxylic acid used.

科学研究应用

Neuroprotection and Cognitive Enhancement

Alzheimer's Disease and Age-Related Cognitive Decline

Acetyl-DL-carnitine has shown promise in treating neurodegenerative diseases, particularly Alzheimer's disease. Clinical studies indicate that it may slow cognitive decline in patients, especially those aged 65 or younger. A multicenter placebo-controlled study demonstrated that younger patients with early-onset Alzheimer’s disease exhibited improvements in cognitive function when treated with this compound . Furthermore, preclinical studies suggest that this compound can enhance energy metabolism and reduce oxidative stress in neuronal cells, which is critical for maintaining cognitive health .

Depression

Research has linked low blood levels of this compound to depression. A study involving individuals diagnosed with depression revealed that supplementation could reverse depressive symptoms more rapidly than traditional antidepressants . Animal studies also support these findings, showing that this compound administration improved mood-related behaviors in rodents .

Metabolic Disorders

Diabetes Management

This compound has been investigated for its role in managing blood sugar levels in individuals with type 2 diabetes. Studies indicate that supplementation can lead to improvements in glycemic control and insulin sensitivity . Additionally, it may alleviate symptoms of diabetic neuropathy, a common complication of diabetes characterized by nerve pain and dysfunction .

Male Reproductive Health

Infertility Treatment

This compound is being explored as a treatment option for male infertility. Research indicates that it can improve sperm motility and overall fertility outcomes when used in conjunction with other supplements like L-carnitine and L-arginine . In one study, men taking this compound experienced significant improvements in sperm quality compared to those not receiving the supplement.

Peyronie's Disease

In the context of Peyronie's disease—a condition characterized by abnormal curvature of the penis—this compound has shown effectiveness in reducing pain and progression of the condition. Clinical trials suggest it may be more beneficial than traditional medications like tamoxifen .

Pain Management

Neuropathic Pain Relief

This compound has been studied for its analgesic properties in various pain conditions, including sciatica and fibromyalgia. Evidence suggests that it can reduce pain intensity and improve quality of life for individuals suffering from these chronic pain syndromes .

Potential in Other Conditions

Cognitive Impairment Related to Alcoholism

Studies have indicated that this compound may help mitigate cognitive deficits associated with chronic alcohol use. It appears to enhance memory function in individuals recovering from alcohol dependence, making it a candidate for supportive therapy during rehabilitation .

Fragile X Syndrome

Preliminary research suggests that this compound may positively influence behavioral symptoms in boys with Fragile X syndrome, although results have been mixed and further investigation is warranted .

Summary Table of Applications

| Application Area | Findings |

|---|---|

| Neuroprotection | Slows cognitive decline in Alzheimer's; improves mood in depression |

| Diabetes Management | Enhances glycemic control; alleviates diabetic neuropathy |

| Male Reproductive Health | Improves sperm motility; reduces symptoms of Peyronie's disease |

| Pain Management | Reduces pain intensity in sciatica and fibromyalgia |

| Cognitive Impairment | Enhances memory function related to alcoholism; potential benefits for Fragile X syndrome |

作用机制

Acetyl-DL-carnitine exerts its effects by facilitating the transport of fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy . It also acts as an epigenetic modulator by influencing histone acetylation, which affects gene expression and brain plasticity . Additionally, acetylcarnitine has been shown to reduce oxidative stress, neuroinflammation, and insulin resistance by modulating various signaling pathways such as NF-κB .

相似化合物的比较

Propionyl-L-carnitine: Another acylated form of carnitine that plays a role in energy metabolism and is used in the treatment of peripheral artery disease.

Comparison:

Acetyl-DL-carnitine vs. L-carnitine: this compound has an added acetyl group, which allows it to cross the blood-brain barrier more effectively and exert neuroprotective effects. L-carnitine, on the other hand, is more involved in peripheral fatty acid metabolism.

This compound vs. Propionyl-L-carnitine: While both compounds are involved in energy metabolism, acetylcarnitine is more effective in neuroprotection and cognitive enhancement, whereas propionyl-L-carnitine is more focused on cardiovascular health.

This compound stands out due to its ability to cross the blood-brain barrier and its potential therapeutic effects on neurological conditions, making it a unique and valuable compound in both research and clinical applications.

生物活性

Acetyl-DL-carnitine (ALCAR) is a derivative of L-carnitine, which plays a crucial role in mitochondrial function and energy metabolism. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic applications, and research findings.

1. Energy Metabolism:

ALCAR facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is essential for energy production. It acts as an acetyl donor, influencing the levels of acetyl-CoA and free CoA within cells, thus regulating energy metabolism .

2. Neuroprotective Effects:

ALCAR has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation. It enhances mitochondrial function and promotes the synthesis of neurotransmitters such as acetylcholine, which is vital for cognitive function and memory .

3. Buffering Acetyl-CoA Levels:

In skeletal muscle, ALCAR helps to buffer excess acetyl-CoA levels, preventing the inhibition of pyruvate dehydrogenase (PDH) activity. This regulation is crucial for maintaining metabolic homeostasis, especially during periods of increased fatty acid oxidation .

Therapeutic Applications

1. Neurological Disorders:

ALCAR has been investigated for its potential benefits in various neurological conditions, including:

- Alzheimer's Disease: Studies indicate that ALCAR may improve cognitive function and slow disease progression by enhancing mitochondrial bioenergetics and reducing oxidative damage .

- Amyotrophic Lateral Sclerosis (ALS): A retrospective study showed that ALCAR treatment improved survival rates and functional outcomes in ALS patients when compared to untreated controls .

2. Mitochondrial Dysfunction:

Research highlights ALCAR's role in ameliorating mitochondrial dysfunction associated with spinal cord injuries and other conditions. It has been shown to improve mitochondrial bioenergetics and reduce cell death in models of injury .

Table 1: Summary of Key Studies on this compound

Research Findings

Recent studies have documented various biological activities of ALCAR:

- Oxidative Stress Reduction: ALCAR administration has been associated with decreased markers of oxidative stress in several animal models, suggesting its role as an antioxidant .

- Neurotrophic Activity: In vitro studies show that ALCAR promotes the growth and differentiation of neuronal cells, indicating its potential as a neurotrophic agent .

- Improvement in Exercise Tolerance: Clinical trials have demonstrated improvements in exercise tolerance among patients with metabolic disorders when supplemented with ALCAR .

属性

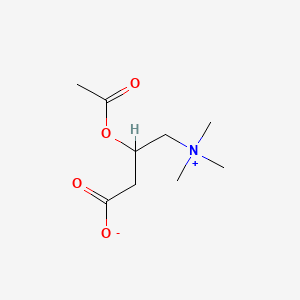

IUPAC Name |

3-acetyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHQFKQIGNGIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048117 | |

| Record name | Acetyl-DL-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14992-62-2 | |

| Record name | Acetylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14992-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl-DL-carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014992622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl-DL-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLCARNITINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07OP6H4V4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。